(Tyr0)-fibrinopeptide A

Description

Overview of Fibrinopeptides and their Genesis

Fibrinopeptides are short peptide fragments that are released during the conversion of fibrinogen to fibrin (B1330869), a critical step in the blood coagulation cascade. ontosight.aiwikipedia.org The enzyme thrombin catalyzes this process by cleaving specific bonds within the fibrinogen molecule. wikipedia.org

The formation of a stable blood clot is initiated by the enzymatic action of thrombin on fibrinogen. nih.gov Fibrinogen is a complex glycoprotein (B1211001) composed of two identical subunits, each containing three polypeptide chains: Aα, Bβ, and γ. nih.govmarquette.edu Thrombin selectively cleaves the N-terminal portions of the Aα and Bβ chains, releasing fibrinopeptide A (FpA) and fibrinopeptide B (FpB), respectively. wikipedia.orgnih.govmedchemexpress.com The cleavage of FpA from the Aα chains generally precedes the release of FpB. wikipedia.orgnih.gov This enzymatic cleavage occurs at specific arginine-glycine bonds within the fibrinogen molecule. taylorandfrancis.com Studies have shown that the rates of cleavage of the first and second FpA molecules by thrombin are similar. nih.govmarquette.edu

The release of fibrinopeptides is a pivotal event in hemostasis, the process that stops bleeding. nih.gov The cleavage of FpA exposes binding sites on the fibrinogen molecule, now termed a fibrin monomer. ontosight.aitaylorandfrancis.com These newly exposed sites, known as "knobs," can then interact with complementary "holes" on other fibrin monomers, leading to the formation of protofibrils. nih.govtaylorandfrancis.com This polymerization is the initial step in the assembly of a fibrin meshwork. droracle.aidroracle.ai The subsequent release of FpB further facilitates the lateral aggregation of these protofibrils, which strengthens and stabilizes the developing clot. nih.govdroracle.ai Therefore, the generation of fibrinopeptides, particularly FpA, is a direct and sensitive indicator of active thrombin and the process of fibrin formation, also known as fibrinogenesis. wikipedia.orgbioscience.co.uk

Cleavage by Thrombin from Fibrinogen during Coagulation

Structural Characterization of Fibrinopeptide A

Native human Fibrinopeptide A is a well-defined peptide with a specific amino acid sequence and length. medchemexpress.com

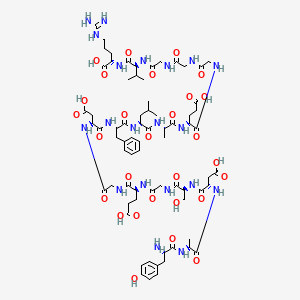

Human Fibrinopeptide A is a 16-amino acid peptide. ontosight.aiwikipedia.orgmedchemexpress.com Its primary structure, or amino acid sequence, has been determined and is a key characteristic of this molecule. medchemexpress.commedchemexpress.com

Fibrinopeptide A is located at the N-terminus of the Aα chain of the fibrinogen molecule. nih.govmedchemexpress.combioscience.co.uk It is precisely this terminal segment that is proteolytically removed by thrombin to initiate the process of fibrin polymerization. echelon-inc.com

Properties

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H106N20O28/c1-34(2)23-45(66(114)83-37(6)60(108)86-43(19-21-56(102)103)64(112)79-29-51(96)77-28-50(95)78-30-54(99)92-59(35(3)4)70(118)87-44(71(119)120)13-10-22-76-72(74)75)89-67(115)46(25-38-11-8-7-9-12-38)90-68(116)47(26-57(104)105)85-53(98)32-80-63(111)42(18-20-55(100)101)84-52(97)31-81-65(113)49(33-93)91-69(117)48(27-58(106)107)88-61(109)36(5)82-62(110)41(73)24-39-14-16-40(94)17-15-39/h7-9,11-12,14-17,34-37,41-49,59,93-94H,10,13,18-33,73H2,1-6H3,(H,77,96)(H,78,95)(H,79,112)(H,80,111)(H,81,113)(H,82,110)(H,83,114)(H,84,97)(H,85,98)(H,86,108)(H,87,118)(H,88,109)(H,89,115)(H,90,116)(H,91,117)(H,92,99)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,119,120)(H4,74,75,76)/t36-,37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCOCTYTQAPZNB-NKBLSBRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H106N20O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1699.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Cleavage and Fibrin Polymerization Mechanisms

Thrombin Specificity and Reaction Kinetics

The conversion of soluble fibrinogen into an insoluble fibrin (B1330869) clot is a critical event in hemostasis, initiated by the proteolytic enzyme thrombin. taylorandfrancis.com Thrombin's high specificity for its substrate, fibrinogen, is a key determinant in the controlled formation of a blood clot. pnas.org

Selective Hydrolysis of Arginyl-Glycine Bonds by Thrombin

Thrombin, a serine protease, exhibits remarkable selectivity by exclusively cleaving the Arginyl-Glycine (Arg-Gly) bonds within the fibrinogen molecule. sigmaaldrich.comsigmaaldrich.com This enzymatic action releases fibrinopeptide A (FPA) and fibrinopeptide B (FPB) from the N-termini of the Aα and Bβ chains of fibrinogen, respectively. wikipedia.orgnih.gov The cleavage of these specific peptide bonds is the trigger for the subsequent polymerization of fibrin monomers. taylorandfrancis.com

The optimal cleavage sites for thrombin have been identified as sequences where hydrophobic amino acids precede the arginine, and non-acidic amino acids follow the glycine. sigmaaldrich.comsigmaaldrich.com Specifically, thrombin targets the Arg16-Gly17 bond in the Aα chain to release FPA. karger.com This highly selective hydrolysis is fundamental to the initiation of the coagulation cascade. karger.com

Comparative Analysis of Fibrinopeptide Release Kinetics

The release of fibrinopeptides A and B by thrombin does not occur simultaneously. The kinetics of their release play a crucial role in the structured assembly of the fibrin clot.

A consistent observation in the study of fibrinogen cleavage is that the release of Fibrinopeptide A (FPA) precedes the release of Fibrinopeptide B (FPB). wikipedia.orgdroracle.ainih.gov This ordered release is dictated by the specificity of thrombin for its substrate sites on the fibrinogen molecule. droracle.ainih.gov The initial and more rapid cleavage of FPA is the primary event that initiates the formation of protofibrils, the initial strands of the fibrin network. droracle.ai

The release of FPA follows first-order kinetics. capes.gov.br This precedence of FPA release is a critical factor in the normal process of hemostasis, ensuring a controlled and stepwise formation of the fibrin mesh. droracle.ai

Table 1: Fibrinopeptide Release Kinetics

| Fibrinopeptide | Release Order | Kinetic Model | Role in Fibrin Formation |

|---|---|---|---|

| Fibrinopeptide A (FPA) | First | First-order kinetics capes.gov.br | Initiates protofibril formation droracle.ai |

Influence of Thrombin Allosteric Forms on Fibrinopeptide Release

Thrombin is an allosteric enzyme that exists in different conformational states, which significantly influences its activity and substrate specificity. researchgate.net These allosteric transformations are crucial in regulating the rate of fibrinopeptide release.

The formation of the enzyme-substrate complex between thrombin and fibrinogen is heavily influenced by electrostatic interactions. Thrombin possesses two positively charged regions, known as exosite I and exosite II, which are critical for binding to its substrates. portlandpress.com Exosite I is the primary binding site for fibrinogen. pnas.orgportlandpress.com

The binding of sodium ions (Na+) to a specific site on thrombin induces a conformational change, transforming it from a "slow" to a "fast" form. nih.govnist.gov The fast form exhibits a higher catalytic efficiency towards fibrinogen, accelerating the release of FPA. nih.gov This Na+-dependent allosteric activation plays a key role in defining the primary specificity of thrombin for cleaving after arginine residues. sigmaaldrich.comhuji.ac.il The interaction between the negatively charged fibrinopeptides and the positively charged exosites on thrombin is a critical determinant of the initial binding and subsequent cleavage. researchgate.net

The transition between the slow and fast forms of thrombin is not solely dependent on enthalpic contributions like electrostatic interactions. Entropic factors, related to the dynamics and conformational flexibility of the enzyme, also play a significant role. plos.org

Molecular dynamics simulations have revealed that conformational selection is a key aspect of how thrombin recognizes its substrates. plos.org The binding of Na+ ions can lead to a reordering of water molecules at the binding site, contributing to the entropic changes that favor the fast conformation. plos.org These dynamic rearrangements within the thrombin molecule, including in highly flexible regions like the autolysis loop, are integral to its allosteric regulation and its ability to efficiently cleave fibrinopeptide A. researchgate.netplos.org The specificity of the thrombin-substrate interaction is therefore governed by a combination of both enthalpic and entropic contributions. plos.org

Role of Electrostatic Interactions in Enzyme-Substrate Complex Formation

Structural Consequences of Fibrinopeptide A Cleavage for Fibrin Assembly

The enzymatic removal of fibrinopeptide A (FpA) from the Aα chains of fibrinogen is the rate-limiting step that triggers a series of conformational changes, leading to the self-assembly of fibrin monomers. wikipedia.orgsigmaaldrich.com Thrombin cleaves FpA more rapidly than fibrinopeptide B (FpB). nih.gov This sequential cleavage is fundamental to the structured formation of a fibrin clot. researchgate.net

Unmasking of Fibrin Polymerization Sites

The primary consequence of FpA cleavage by thrombin is the unmasking of new N-terminal binding sites on the fibrin monomer, often referred to as "A" knobs or EA polymerization sites. nih.govmarquette.edu Fibrinogen is a symmetrical molecule composed of a central E domain connected to two distal D domains. marquette.edu The cleavage of the 16-amino acid FpA from the N-terminus of the Aα chain exposes a Gly-Pro-Arg (GPR) motif. nih.govnih.gov This newly revealed "A" knob is complementary to a pre-existing binding pocket, known as the "a" hole, located in the γC domain of the D-domain of an adjacent fibrin monomer. nih.govashpublications.org This specific, non-covalent interaction between the 'A' knob and the 'a' hole is the principal driving force for fibrin polymerization. nih.gov

Role of Fibrinopeptide A in Initiating Fibrin Monomer Polymerization

The release of FpA is the essential trigger for the spontaneous polymerization of fibrin monomers. sigmaaldrich.comdiabetesjournals.org The unmasked "A" knob on one fibrin monomer binds to the complementary "a" hole on another, leading to the formation of end-to-end, half-staggered, double-stranded protofibrils. nih.govashpublications.org This initial formation of linear polymers constitutes the lag phase of fibrin formation, during which no increase in turbidity is observed. nih.gov The subsequent lateral aggregation of these protofibrils leads to the formation of thicker fibrin fibers, which then branch to create a three-dimensional gel network, the fibrin clot. diabetesjournals.orgnih.gov The cleavage of FpA is both necessary and sufficient to form these initial fibrin clots, often termed desA-fibrin. nih.gov

Factors Modulating Fibrin Clot Architecture

The final structure and mechanical properties of the fibrin clot are not solely dependent on the initial polymerization events but are significantly influenced by the physicochemical conditions of the surrounding environment. nih.gov

Effects of Ionic Strength on Fibrin Fiber Characteristics

Ionic strength is a critical determinant of fibrin clot structure. nih.gov It influences the electrostatic interactions between proteins, thereby affecting both the rate of polymerization and the final architecture of the clot. researchgate.net Studies have shown that variations in ionic strength can alter the thickness and density of fibrin fibers. nih.govresearchgate.net For example, lower ionic strengths, closer to physiological conditions, have been observed to correlate with the maximum adsorption of fibrinogen onto surfaces, a process that can precede polymerization. researchgate.net The lateral aggregation of protofibrils, a key step in forming thick fibers, is sensitive to the ionic environment. ashpublications.org

Impact of pH and Calcium Ion Concentrations on Polymerization

Both pH and the concentration of calcium ions (Ca²⁺) have a profound impact on fibrin polymerization and clot characteristics. nih.gov Fibrin assembly is highly pH-dependent, with fiber formation being favored at pH values above the isoelectric point of fibrinogen (approximately 5.8). researchgate.net Physiological pH is maintained within a narrow range of 7.32 to 7.42 for optimal clotting.

Calcium ions are known to influence several aspects of fibrin formation. The rate of fibrinopeptide release by thrombin is affected by the concentration of CaCl₂. nih.gov Furthermore, the presence of calcium ions tends to promote the formation of thicker fibrin fibers, leading to clots with different structural and mechanical properties. nih.govacs.org

| Factor | Effect on Fibrin Clot Architecture | References |

| Ionic Strength | Modulates protein-protein electrostatic interactions, affecting fiber thickness and density. | nih.govresearchgate.net |

| pH | Fibrin assembly is optimal within a physiological range (7.32-7.42); no fiber formation occurs below fibrinogen's isoelectric point (pH 5.8). | researchgate.net |

| Calcium Ions (Ca²⁺) | Affects the rate of fibrinopeptide release and promotes the formation of thicker, more compact fibrin fibers. | nih.govnih.govacs.orgwhiterose.ac.uk |

Molecular Interactions in Thrombin-Fibrinogen Recognition

The remarkable specificity of thrombin in cleaving only the Arg-Gly bonds of fibrinopeptides A and B from the large fibrinogen molecule is facilitated by specific molecular interactions. thieme-connect.com This recognition is not solely dependent on the active site of the enzyme but also involves a distinct region known as the fibrinogen recognition exosite, or exosite I. thieme-connect.compnas.org

This exosite is a highly electropositive region on the thrombin surface that binds to complementary sites within the central E domain of fibrinogen. pnas.orgnih.gov Specifically, portions of the Aα chain (residues 27-50) and the Bβ chain (residues 15-42) of fibrinogen have been identified as interacting with this exosite. pnas.org This binding orients the fibrinogen molecule correctly, positioning the scissile bonds of FpA at the thrombin active site. thieme-connect.com The active site itself has a specificity pocket (S1 subsite) that accommodates the arginine side group of the FpA cleavage site. nih.govthieme-connect.com This dual interaction mechanism, involving both the exosite and the active site, ensures the high efficiency and specificity of thrombin's action on fibrinogen. thieme-connect.com

| Interacting Molecule | Key Region/Site | Function in Recognition | References |

| Thrombin | Fibrinogen Recognition Exosite I | Binds to the fibrinogen E domain, orienting the substrate. | thieme-connect.compnas.org |

| Active Site (S1 subsite) | Recognizes the arginine residue and catalyzes the cleavage of the Arg-Gly bond. | nih.govthieme-connect.com | |

| Fibrinogen | Central E Domain (Aα27–50, Bβ15–42) | Contains the binding sites for thrombin's exosite I. | pnas.org |

| Fibrinopeptide A (N-terminus of Aα chain) | Contains the Arg-Gly scissile bond targeted by the thrombin active site. | thieme-connect.comthieme-connect.com |

Atomic-Level Insights into Fibrinopeptide A Binding to Thrombin

The binding of fibrinopeptide A to thrombin is a well-orchestrated event at the atomic level, with specific residues of the peptide fitting into corresponding pockets on the enzyme's surface. This precise interaction ensures the high specificity of thrombin for fibrinogen. rcsb.orgnih.gov

Hydrophobic Interactions at the Thrombin Binding Site

A crucial aspect of fibrinopeptide A's interaction with thrombin involves hydrophobic interactions. rcsb.orgnih.gov Fibrinopeptide A adopts a compact fold that brings together key hydrophobic residues. rcsb.orgnih.gov This conformation allows these residues to slot into an apolar binding site on the surface of human α-thrombin. rcsb.orgnih.gov The interface between thrombin and the central E region of fibrin, which contains the fibrinopeptide A sequence, is characterized by a hydrophobic interior. pnas.orgpnas.org This hydrophobic core is formed by the clustering of hydrophobic residues from both thrombin (Phe-34, Leu-65, Tyr-76, and Ile-82) and the fibrinogen Aα chain (Phe-35). pnas.orgpnas.orgresearchgate.net The significance of these hydrophobic contacts is underscored by the fact that they contribute substantially to the binding energy, despite the highly charged nature of the interacting surfaces. pnas.orgpnas.org

Specific Residue Contributions (e.g., Phe8, Leu9, Val15)

The specificity of the thrombin-fibrinopeptide A interaction is further defined by the contributions of individual amino acid residues. Notably, Phenylalanine-8 (Phe8) of fibrinopeptide A plays a pivotal role by occupying the aryl-binding site of thrombin. rcsb.orgnih.govacs.org This interaction is stabilized by the adjacent residues Leucine-9 (Leu9) and Valine-15 (Val15), which fit into the S2 subsite of thrombin. rcsb.orgnih.govacs.org

NMR studies have revealed that the side chains of Phe8, Leu9, and Val15 form a nonpolar cluster that is directly involved in binding to thrombin. nih.gov This hydrophobic cluster is essential for the biological activity of related peptides. researchgate.net The structure of a Ser195Ala mutant of human α-thrombin complexed with fibrinopeptide A(7–16) further confirms that the phenyl side group of Phe8 clusters with Val15, and this intramolecular hydrophobic pair, along with Leu9, interacts with Tyr60A and Trp60D of the thrombin 60-insertion loop. iucr.orgresearchgate.net

Table 1: Key Residue Interactions in Fibrinopeptide A Binding to Thrombin

| Fibrinopeptide A Residue | Thrombin Binding Site/Interacting Residue(s) | Type of Interaction | Reference(s) |

|---|---|---|---|

| Phe8 | Aryl-binding site, Tyr60A, Trp60D | Hydrophobic | rcsb.orgnih.govacs.orgiucr.orgresearchgate.net |

| Leu9 | S2 subsite, Tyr60A, Trp60D | Hydrophobic | rcsb.orgnih.govacs.orgiucr.orgresearchgate.net |

| Val15 | S2 subsite, Phenyl side group of Phe8 | Hydrophobic | rcsb.orgnih.govacs.orgiucr.orgresearchgate.net |

Structural and Kinetic Effects of Serine Phosphorylation on Thrombin Interaction

In a significant portion of circulating human fibrinogen, approximately 25-30%, the Serine-3 (Ser3) residue of the Aα chain is phosphorylated. nih.govcellsystems.euacs.org This post-translational modification has been shown to enhance the efficiency of thrombin's catalytic activity. nih.govnih.gov

Enhanced N-Terminal Engagement and Substrate Specificity

Kinetic studies have demonstrated that phosphorylation at the Ser3 position leads to an approximate 65% increase in substrate specificity (kcat/Km) for the hydrolysis of fibrinogen Aα(1-20). nih.gov This enhancement is attributed to improved binding of the N-terminal segment of fibrinopeptide A to the thrombin surface. nih.govnih.gov While the unphosphorylated N-terminal portion (residues 1-5) of fibrinopeptide A does not appear to interact significantly with the thrombin surface, phosphorylation promotes the binding of these amino acids. nih.gov NMR studies have confirmed that the phosphate (B84403) group itself interacts with thrombin, helping to anchor the N-terminus of the peptide to the enzyme. nih.govnih.gov This leads to the formation of a more catalytically efficient enzyme-substrate complex. nih.gov

Proposed Anionic Linker Function of the Phosphate Group

Computational docking studies suggest a mechanism for the enhanced binding of phosphorylated fibrinopeptide A. nih.gov The negatively charged phosphate group at Ser3 is proposed to act as an anionic linker, forming electrostatic interactions with basic residues located at the edge of the heparin-binding site of thrombin. nih.gov This interaction helps to properly orient the N-terminal segment of fibrinopeptide A on the thrombin surface, facilitating a more favorable interaction with the active site. nih.gov Two-dimensional transferred nuclear Overhauser effect spectroscopy (trNOESY) studies have shown that phosphorylation enables new through-space interactions involving the N-terminal residues 1-5 of fibrinopeptide A, further supporting the role of the phosphate group in anchoring the peptide to thrombin. nih.gov

Table 2: Effect of Ser3 Phosphorylation on Fibrinopeptide A - Thrombin Interaction

| Feature | Unphosphorylated Fibrinopeptide A | Phosphorylated Fibrinopeptide A | Reference(s) |

|---|---|---|---|

| N-Terminal Engagement (residues 1-5) | No significant interaction with thrombin surface. | Anchored to the thrombin surface. | nih.gov |

| Substrate Specificity (kcat/Km) | Baseline | ~65% increase | nih.gov |

| Proposed Binding Mechanism | Primarily hydrophobic interactions of C-terminal residues. | Anionic linker function of the phosphate group interacting with basic residues on thrombin, in addition to hydrophobic interactions. | nih.gov |

Biological Activities and Cellular Signaling Pathways

Fibrinopeptide A in Cellular Proliferation and Migration

Recent research has illuminated the direct effects of (Tyr0)-fibrinopeptide A on vascular smooth muscle cells, demonstrating its capacity to promote both their proliferation and migration. These processes are central to the development of atherosclerotic plaques. nih.gov

Promotion of Vascular Smooth Muscle Cell (VSMC) Proliferation

This compound has been shown to stimulate the proliferation of VSMCs. nih.gov This proliferative effect is a critical event in the thickening of the arterial wall, a hallmark of atherosclerosis. Studies have indicated that exposure of VSMCs to this compound leads to an increase in cell number, contributing to the growth of the intimal layer of blood vessels. nih.govplos.orge-century.us

Induction of VSMC Migration

In addition to promoting proliferation, this compound also induces the migration of VSMCs. nih.gov This migration from the media to the intima of the artery is a pivotal step in the formation of atherosclerotic lesions. nih.govmdpi.complos.org Scratch wound and Transwell assays have confirmed the enhanced migratory capacity of VSMCs following treatment with this compound. nih.govresearchgate.net

Signaling via the Integrin αVβ3/PI3K/AKT Pathway

The proliferative and migratory effects of this compound on VSMCs are orchestrated by a specific signaling cascade involving integrin αVβ3 and the PI3K/AKT pathway. nih.gov This pathway is a well-established regulator of cell growth, survival, and movement in various cell types. nih.govembopress.orgplos.org

Upon stimulation with this compound, there is a notable upregulation in the expression of several key proteins within the integrin αVβ3/PI3K/AKT pathway. nih.gov This includes increased levels of integrin αVβ3, which acts as a receptor for the fibrinopeptide. nih.govnih.gov Consequently, this leads to the activation of phosphatidylinositol 3-kinase (PI3K) and the subsequent phosphorylation of AKT (also known as protein kinase B), resulting in elevated levels of phosphorylated AKT (P-AKT). nih.govnih.gov

The activation of this pathway further downstream leads to increased expression of Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA), both of which are crucial for cell cycle progression and DNA synthesis, thus driving VSMC proliferation. nih.gov The inhibition of integrin αVβ3 has been shown to suppress VSMC migration and reduce the expression of these downstream signaling molecules, confirming the central role of this pathway. nih.gov

| Protein | Function in VSMC Proliferation and Migration |

| Integrin αVβ3 | Receptor for this compound, initiating the signaling cascade. nih.govnih.gov |

| PI3K | Key signaling molecule that, when activated, phosphorylates and activates AKT. nih.govnih.govplos.org |

| AKT/P-AKT | Regulates cell survival, proliferation, and migration. nih.govnih.govembopress.org |

| Cyclin D1 | Promotes cell cycle progression from G1 to S phase, leading to proliferation. nih.gov |

| PCNA | Essential for DNA replication and repair, a marker of cell proliferation. nih.gov |

Contextual Biological Roles of Fibrinopeptides

The biological activities of fibrinopeptide A can be better understood when compared with those of fibrinopeptide B, another peptide released during fibrin (B1330869) formation. While both are involved in inflammatory and cellular responses, they exhibit distinct properties.

Comparative Analysis with Fibrinopeptide B Chemotactic Properties

Fibrinopeptide B is recognized as a potent chemoattractant for neutrophils and fibroblasts, playing a direct role in inflammatory reactions. bham.ac.ukresearchgate.netnih.gov Its preferential release at sites of injury suggests a primary function in recruiting immune cells to initiate the healing process. researchgate.netnih.govashpublications.org In contrast, unmodified fibrinopeptide A shows weaker chemotactic activity for neutrophils. bham.ac.ukresearchgate.net However, post-translational modifications, such as carbamylation, can enhance the chemoattractant capacity of fibrinopeptide A. bham.ac.ukresearchgate.net This suggests that the biological context and any modifications to the peptide can significantly influence its function. While fibrinopeptide B appears to be a primary chemoattractant in the initial inflammatory response, fibrinopeptide A's role in promoting VSMC proliferation and migration points to its significance in the subsequent processes of tissue remodeling and, in pathological contexts, the development of vascular diseases. nih.govnih.gov

General Contribution of Fibrinogen Cleavage Products to Inflammatory Responses

The cleavage of fibrinogen by thrombin and subsequent degradation of the fibrin clot by plasmin generates a variety of FCPs that significantly contribute to modulating inflammatory responses. researchgate.nethaematologica.org These products interact with various cell types, primarily immune cells, through specific receptors to trigger pro-inflammatory signaling cascades.

Fibrinogen and its fragments can directly influence leukocyte function, including cell movement, cytokine production, and degranulation. ashpublications.org A key pathway involves the interaction of fibrin(ogen) with the integrin receptor Mac-1 (also known as CD11b/CD18), which is expressed on neutrophils and monocytes. nih.gov This binding can activate pro-inflammatory pathways like NF-κB, leading to the local production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-1β. therinibio.com

Furthermore, FCPs have been identified as ligands for Toll-Like Receptor 4 (TLR4), a critical pattern recognition receptor in the innate immune system. haematologica.orgahajournals.org The interaction between FCPs, Mac-1, and TLR4 can form a potent signaling complex that is crucial for immune responses, such as those against fungal infections, but can also drive allergic airway inflammation. haematologica.org

Beyond the general actions of FCPs, specific fragments have been shown to have distinct activities. Fibrinopeptide B (FpB), which is cleaved from the Bβ chain of fibrinogen, acts as a potent chemoattractant, recruiting neutrophils and fibroblasts to sites of injury and fibrin deposition. ashpublications.orgtherinibio.com Other larger fragments, such as Fragment E, can also induce cytokine expression and leukocyte recruitment. researchgate.net This body of evidence highlights that the byproducts of coagulation are integral components of the inflammatory response, capable of initiating and amplifying inflammation in various pathological conditions. researchgate.nettherinibio.com

Interactive Table: Inflammatory Activities of Fibrinogen Cleavage Products

| Fibrinogen Product/Fragment | Affected Cells | Receptor(s) Involved | Research Finding / Biological Effect | Citations |

| Fibrinopeptide A (FPA) | Vascular Smooth Muscle Cells (VSMCs) | Unknown (downstream signaling via ROS-ERK1/2/p38-NF-κB) | Stimulates expression of CRP, IL-1β, and IL-6. | karger.com |

| Fibrinopeptide B (FPB) | Neutrophils, Fibroblasts | Unknown | Acts as a potent chemoattractant, inducing cell migration. | ashpublications.orgtherinibio.com |

| Fibrin(ogen) | Leukocytes (Neutrophils, Monocytes) | Mac-1 (CD11b/CD18) | Activates pro-inflammatory pathways (e.g., NF-κB), leading to production of TNF-α and IL-1β. | nih.govtherinibio.com |

| Fibrinogen Cleavage Products (FCPs) | Immune Cells, Airway Epithelial Cells | Toll-Like Receptor 4 (TLR4), Mac-1 | Act as TLR4 ligands, triggering innate immune and allergic inflammatory responses. | haematologica.org |

| Fibrin Fragment E | Endothelial Cells, Leukocytes | VE-cadherin | Induces cytokine expression and leukocyte recruitment. | researchgate.net |

Research Methodologies and Analytical Applications

Quantitative Detection and Characterization

The ability to accurately measure fibrinopeptide A levels is crucial for assessing thrombin activity and the state of the coagulation system. (Tyr0)-fibrinopeptide A plays a significant role in the development and standardization of these quantitative assays.

Radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs) are highly sensitive methods for quantifying FPA in plasma and other biological fluids. The development of these assays has been significantly aided by the use of synthetic fibrinopeptides, including tyrosine-modified variants.

In the development of a radioimmunoassay for human FPA, antibodies were generated by immunizing rabbits with native FPA conjugated to human serum albumin. nih.gov The tracer for this assay, a key component for detection, was created by iodinating a synthesized N-Tyrosyl fibrinopeptide A with ¹²⁵I. nih.gov This synthetic, tyrosine-containing FPA allows for the introduction of the radioactive iodine isotope, which is essential for the high sensitivity of the RIA, capable of detecting as little as 50 pg/ml of FPA. nih.gov The assay demonstrates high specificity, with native and synthetic FPA showing identical binding capabilities. nih.gov

Similarly, ELISAs are utilized for the quantitative analysis of fibrinopeptide concentrations. nsf.gov These assays are reported to have high specificity with no significant cross-reactivity between different fibrinopeptide analogues. nsf.gov The availability of purified this compound is crucial for establishing standard curves and ensuring the accuracy of these immunoassays.

Table 1: Comparison of Immunological Assays for Fibrinopeptide A

| Assay Type | Key Features | Role of this compound or similar | Detection Limit |

| Radioimmunoassay (RIA) | Uses radiolabeled antigens to quantify the target molecule. | N-Tyrosyl fibrinopeptide A is iodinated to create a radioactive tracer. nih.gov | Approximately 0.05 ng/ml to 50 pg/ml. nih.govnih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Employs enzyme-conjugated antibodies for detection. | Used as a standard for calibration and to ensure assay specificity. nsf.gov | Varies by kit, but offers high sensitivity. |

Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize molecules based on their mass-to-charge ratio. In the context of fibrinopeptides, MS, often coupled with techniques like liquid chromatography (LC/MS/MS), is instrumental in identifying various forms and derivatives of FPA. google.com this compound can be used as a reference standard in these analyses to confirm the identity of FPA and its derivatives in complex biological samples. cookechem.comabbexa.com The precise molecular weight of this compound (1699.73 g/mol ) allows for its clear identification in mass spectra, aiding in the characterization of other related peptides.

High-performance capillary electrophoresis (HPCE) is a high-resolution separation technique that can be used for the detection of trace amounts of fibrinopeptides in biological samples like urine. This method is valuable for identifying specific molecular markers of in vivo thrombus formation. The development of HPCE-based methods for fibrinopeptide analysis benefits from the availability of purified standards like this compound for method optimization and validation.

In various protein analysis experiments, this compound serves as a valuable control. cookechem.com Its well-defined structure and properties make it a reliable standard for quality control and for ensuring the accuracy and reproducibility of experimental results. For instance, in ELISA microarrays, which allow for the simultaneous analysis of multiple proteins, this compound can be included as a control to monitor the performance of the assay.

High-Performance Capillary Electrophoresis (HPCE) for Trace Analysis

In Vitro and Ex Vivo Experimental Systems

This compound is not only used for detection but also as a key reagent in experimental systems designed to study the fundamental processes of blood coagulation.

Thrombin is a key enzyme in the coagulation cascade, responsible for cleaving fibrinogen to form fibrin (B1330869), a process that releases fibrinopeptides A and B. qyaobio.comwikipedia.org Therefore, the measurement of FPA release is a direct indicator of thrombin activity. qyaobio.comnih.gov this compound, as an N-terminally modified analogue of FPA, is used in assays designed to study thrombin's enzymatic activity. echelon-inc.com These assays are critical for understanding the kinetics of thrombin and for screening potential thrombin inhibitors. The Reptilase time test, for example, utilizes an enzyme that only cleaves FPA, highlighting the importance of studying the release of this specific peptide in understanding coagulation. practical-haemostasis.comsysmex.co.uk

Studies on Fibrin Polymerization and Clot Properties in Controlled Environments

The transformation of soluble fibrinogen into an insoluble fibrin clot is a critical event in hemostasis, initiated by the thrombin-catalyzed cleavage of fibrinopeptides A (FpA) and B (FpB) from the N-termini of the fibrinogen Aα and Bβ chains, respectively. nih.govmarquette.edu The release of FpA is the initial step that exposes polymerization sites, known as 'A' knobs, which then interact with complementary 'a' holes in the D-domains of other fibrin monomers. alljournals.cn This interaction is fundamental to the formation of two-stranded protofibrils, the building blocks of the fibrin network. nih.govnih.gov

The characteristics of the final fibrin clot are significantly influenced by the conditions of polymerization. Studies using various biophysical and microscopic techniques have demonstrated that factors such as the rate of fibrinopeptide cleavage and the presence of fibrinogen variants can alter clot structure. For instance, the cleavage of FpA alone, without the subsequent rapid cleavage of FpB, results in clots composed of thinner fibers. nih.gov This suggests that the interactions involving the 'B' knobs, exposed after FpB cleavage, are important for the lateral aggregation of protofibrils, which leads to the formation of thicker fibers. nih.govcriver.comnih.gov

Research on a heterozygous Aα R16C mutation, which prevents thrombin from cleaving FpA from the mutant chains, provides direct insight into the role of uncleaved FpA. echelon-inc.com In this controlled system, fibrin clots incorporate fibrinogen molecules that still contain FpA. This incorporation leads to a significantly altered clot ultrastructure, characterized by a "spiky" appearance with barbed fibrin strands, increased average fiber diameter, and a denser network with smaller pores. echelon-inc.com Consequently, these clots are less permeable to fluids and fibrinolytic enzymes. echelon-inc.com This decreased permeability and altered structure contribute to resistance to fibrinolysis. echelon-inc.com

Furthermore, the concentration of fibrinogen itself affects clot properties; higher concentrations are associated with a shorter lag phase in turbidity measurements and the formation of thicker fibers. researchgate.net The mechanical stability and lytic susceptibility of the clot are thus intricately linked to its molecular and structural composition, which is initiated and modulated by the release of fibrinopeptides. nih.govresearchgate.net

Table 1: Influence of Fibrinopeptide A and Related Factors on Fibrin Clot Properties This table summarizes key research findings on how different conditions related to Fibrinopeptide A affect the final characteristics of the fibrin clot.

| Factor Studied | Observation | Impact on Clot Properties | Reference(s) |

|---|---|---|---|

| FpA Cleavage Sequence | Cleavage of FpA without FpB | Results in thinner fibrin fibers. | nih.gov |

| Aα R16C Mutation | Prevents FpA cleavage from mutant chains, leading to incorporation of FpA-containing molecules into the clot. | Creates denser clots with larger, "spiky" fibers, reduced stiffness, and decreased permeability. | echelon-inc.com |

| αC-Region Deletion | Recombinant fibrinogen lacking the αC-domain (α390) or the entire αC-region (α220). | α390 clots are denser with thinner fibers. α220 clots are porous with short, stunted fibers and are mechanically weak. | criver.comnih.gov |

| Fibrinogen Concentration | Higher plasma fibrinogen levels. | Associated with a shorter polymerization lag phase, thicker fibers, and lower clot permeability. | researchgate.net |

Cellular Assays for Investigating Biological Effects (e.g., Scratch Wound and Transwell Assays)

The biological activities of this compound and its parent molecule, fibrinopeptide A (FPA), extend beyond their role in coagulation and can be investigated using various cellular assays. These assays are crucial for understanding how these peptides interact with cells, particularly in processes like inflammation and tissue repair.

Transwell assays, also known as Boyden chamber assays, are a principal method for studying chemotaxis, the directed migration of cells toward a chemical gradient. adcis.netnih.gov Fibrinopeptide A has been identified as a chemoattractant for neutrophils. researchgate.net In a transwell system, neutrophils are placed in an upper chamber, separated by a porous membrane from a lower chamber containing the peptide being tested. adcis.net The migration of neutrophils through the pores toward the chemoattractant in the lower chamber can be quantified, providing a measure of the peptide's chemotactic potential. adcis.netnih.gov Studies have shown that while native FPA has little to no chemotactic effect on neutrophils, a post-translational modification, carbamylation, can convert FPA into a potent neutrophil chemoattractant. aacrjournals.org This effect is demonstrated by an increased migration speed, velocity, and chemotactic index in response to carbamylated FPA. aacrjournals.org

Scratch wound assays are another common in vitro method used to study cell migration, often in the context of wound healing. In this assay, a "scratch" is created in a confluent monolayer of cells, such as fibroblasts or endothelial cells. The ability of the cells to migrate and close this gap over time is monitored, often with time-lapse microscopy. This methodology has been employed to investigate the effects of FPA on the migration of vascular smooth muscle cells (VSMCs). Such studies have demonstrated that FPA can promote VSMC migration, an important process in vascular pathophysiology. The combination of transwell and scratch wound assays provides a robust framework for elucidating the specific roles of fibrinopeptides and their analogs in directing cell movement and contributing to biological responses.

Synthetic Peptide Analogs in Functional Research

Application of Fibrinogen Alpha Chain Analogs as Thrombin Modulators

Synthetic peptide analogs of the fibrinogen alpha chain are valuable tools for modulating the activity of thrombin and for dissecting its mechanism of action. Thrombin is a key protease in coagulation, converting fibrinogen to fibrin and activating platelets. Analogs that mimic portions of thrombin's natural substrates or inhibitors can act as modulators, providing insight into these critical interactions.

One area of research has focused on developing peptides that inhibit thrombin. For example, a synthetic peptide analog corresponding to the Aα chain sequence 27-50 was designed with alanine (B10760859) substitutions for the native cysteine residues. This analog was found to be a competitive inhibitor of thrombin's action on fibrinogen, with an inhibition constant (Ki) in the range of 190-400 µM. It effectively inhibited the cleavage of both fibrinopeptides A and B. Notably, this peptide did not block the enzyme's active site, as it had no effect on the cleavage of a small chromogenic substrate, indicating that it functions by binding to a non-catalytic site (an exosite) on thrombin.

Other analogs function as direct thrombin inhibitors by targeting these exosites. Bivalirudin, an analog of hirudin, reversibly binds to thrombin, inhibiting its ability to cleave fibrinogen and activate platelets. These synthetic modulators, by either competing for substrate binding sites or directly inhibiting enzymatic activity, are crucial for functional research into the regulation of coagulation.

Table 2: Examples of Fibrinogen Alpha Chain and Related Analogs as Thrombin Modulators This table provides examples of synthetic analogs used in research to modulate thrombin activity, detailing their targets and observed effects.

| Analog | Description | Mechanism of Action | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Fibrinogen Alpha 27-50 Analog | Synthetic peptide (AAKDSDWPFASDEDWNYKAPSGAR) mimicking a region downstream from the FpA cleavage site. | Competes with fibrinogen for binding to a thrombin exosite. Does not block the active site. | Inhibits fibrinogen clotting and the cleavage of FpA and FpB. | |

| Bivalirudin | A hirudin analog. | Direct, reversible thrombin inhibitor. | Inhibits thrombin-mediated fibrinogen cleavage and platelet activation. | |

| Hirugen (B1673255) | A synthetic peptide (S-Hir53-64) mimicking the tyrosine-sulfated C-terminal tail of hirudin. | Binds to thrombin's anion-binding exosite I. | Inhibits thrombin binding to both high and low-affinity sites on fibrin. |

Elucidation of Thrombin Binding Sites and Specificity Using Analogs

Synthetic peptide analogs are instrumental in identifying and characterizing the specific binding sites on thrombin. Thrombin's interaction with its various substrates and cofactors is mediated by distinct domains, including the catalytic active site and two primary anion-binding exosites (exosite I and exosite II). Exosite I is crucial for recognizing substrates like fibrinogen, while exosite II typically binds heparin.

Analogs mimicking parts of interacting proteins can probe these sites. For instance, the fibrinogen alpha 27-50 analog, which inhibits thrombin without blocking its active site, helped confirm that regions of fibrinogen downstream from the cleavage site contribute to exosite-mediated binding.

More targeted approaches use analogs of potent natural inhibitors. Hirugen, a synthetic peptide analog of the C-terminal portion of hirudin, specifically binds to thrombin's exosite I. Studies using hirugen have demonstrated that it can inhibit the binding of thrombin to both high- and low-affinity sites on fibrin. This has helped to locate these binding sites on the fibrin molecule itself: the high-affinity site is found on variant γ' chains, while the low-affinity site resides in the E domain.

Furthermore, computational methods combined with synthetic peptides are used to map potential interaction surfaces. By identifying complementary peptide segments based on properties like hydropathy, researchers can design and synthesize peptides that are predicted to bind to specific sites on thrombin or its receptors. aacrjournals.org These synthetic peptides can then be tested for their ability to inhibit or mimic thrombin's actions, thereby validating the predicted binding sites. aacrjournals.org This integrated approach of using synthetic analogs and computational modeling is a powerful strategy for elucidating the molecular details of thrombin's specificity and function.

Table of Compounds

Evolutionary and Comparative Perspectives

Conservation of Fibrinopeptide A Sequence across Mammalian Species

Fibrinopeptide A is a peptide that is cleaved from the N-terminus of the Aα chain of fibrinogen by the enzyme thrombin. qyaobio.com This cleavage is a critical step in the formation of a fibrin (B1330869) clot. practical-haemostasis.com The amino acid sequence of FPA exhibits a fascinating pattern of conservation and variation across mammalian species. This has made it a valuable tool for molecular evolution and phylogenetic studies. scispace.comannualreviews.org

Conversely, other positions within the peptide show considerable variability. These variable regions have been instrumental in tracing the evolutionary relationships between different mammalian orders and species. scispace.com For example, the FPA sequence of the Japanese Monkey and Rhesus Macaque is identical to that of baboons. nih.govuniprot.org The study of these sequences across dozens of mammalian species has helped to construct phylogenetic trees and understand the rates of molecular evolution. oup.com The high rate of mutation in the variable regions of fibrinopeptides, compared to more functionally constrained proteins like cytochrome c, makes them particularly suited for examining more recent evolutionary divergences. oup.com

The table below presents a comparison of Fibrinopeptide A sequences from several mammalian species, illustrating both conserved and variable positions. The N-terminal Tyrosine (Tyr) in (Tyr0)-fibrinopeptide A is an artificial modification for research purposes and is not present in the native peptide. echelon-inc.com The native sequences are shown below.

| Species | Fibrinopeptide A Sequence (One-Letter Code) | Length |

|---|---|---|

| Human (Homo sapiens) | A D S G E G D F L A E G G G V R | 16 |

| Rhesus Macaque (Macaca mulatta) | A D T G E G D F L A E G G G V R | 16 |

| Bovine (Bos taurus) | E D G S D P P S G D F L T E G G G V R | 19 |

| Sheep (Ovis aries) | A D D S D P V G G E F L A E G G G V R | 19 |

| Porcine (Pig) (Sus scrofa) | A E V Q E D K G E F L A E G G G V R | 18 |

| Rabbit (Oryctolagus cuniculus) | V D P G E S T F I D E G A T G R | 18 |

| Mouse (Mus musculus) | T D T E K D G E F L S E G G G V | 17 |

| Horse (Equus caballus) | E G E F L H E G G G V R | 12 |

Sequence data sourced from UniProt and various biochemical studies. medchemexpress.comuniprot.orguniprot.orguniprot.orgnih.govthieme-connect.comtohoku.ac.jpbiomatik.com

Implications for Thrombin Substrate Specificity Evolution

The co-evolution of thrombin and its primary substrate, fibrinogen, provides a compelling case study in molecular adaptation. The specificity of thrombin is not solely determined by the immediate amino acids surrounding the scissile Arg-Gly bond but is also heavily influenced by interactions with more distant sites on the fibrinopeptide, known as exosites. thieme-connect.com The evolution of FPA sequences is therefore intrinsically linked to the evolution of thrombin's structure and substrate specificity.

A striking example of this specificity is found when comparing mammalian and non-mammalian vertebrates. For instance, while mammalian thrombin can cleave fibrinopeptide B from the fibrinogen of the lamprey (a jawless fish), it is unable to release the lamprey's fibrinopeptide A. Conversely, lamprey thrombin can cleave both. This demonstrates a significant evolutionary divergence in the recognition of the Aα chain between these vertebrate lineages, highlighting how thrombin's specificity has been refined over evolutionary time.

Within mammals, the conservation of the C-terminal arginine in FPA is absolute, as its presence is the primary determinant for cleavage by thrombin. rcsb.org However, the substantial variation in the rest of the FPA sequence suggests that the binding affinity and kinetics of the thrombin-fibrinogen interaction have been fine-tuned in different lineages. These variations in FPA likely co-evolved with changes in thrombin's surface residues, particularly in the regions that form the binding pocket and exosites. This ensures that despite sequence divergence, the efficiency of fibrinopeptide release and subsequent clot formation is maintained or adapted for the specific physiological needs of the organism.

Furthermore, post-translational modifications, such as the phosphorylation of serine residues within the FPA sequence, have been shown to increase the rate of cleavage by thrombin. Increased phosphorylation of Fibrinopeptide A in dogs during an acute phase response leads to a significant increase in the rate of hydrolysis. plos.org This adds another layer of regulation and suggests that the evolution of signaling pathways that lead to such modifications also plays a role in modulating thrombin's activity on its substrate. The dynamic interplay between the primary sequence of FPA, its potential modifications, and the structural features of thrombin illustrates a sophisticated, co-evolutionary relationship that ensures the precise control of hemostasis.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of (Tyr0)-fibrinopeptide A in coagulation studies?

- Methodological Answer : this compound is a modified variant of fibrinopeptide A (FP-A), released during thrombin-mediated cleavage of fibrinogen. Its tyrosine residue at the N-terminus (Tyr0) may alter binding affinity to thrombin or fibrinogen receptors. Structural analysis via mass spectrometry (e.g., MALDI-TOF) and nuclear magnetic resonance (NMR) can resolve its conformation. Functional assays, such as clotting time measurements or thrombin generation assays, are used to assess its role in coagulation .

Q. How is this compound detected and quantified in biological samples?

- Methodological Answer : Detection relies on immunoassays (e.g., radioimmunoassay, ELISA) using antibodies specific to FP-A or its Tyr0 variant. Mass spectrometry (MS) with isotopic labeling (e.g., SILAC) provides higher specificity and sensitivity for distinguishing (Tyr0)-FP-A from unmodified FP-A. Calibration curves using synthetic (Tyr0)-FP-A standards are critical for quantification .

Q. What biological systems or pathologies are associated with this compound?

- Methodological Answer : (Tyr0)-FP-A is implicated in thrombotic disorders (e.g., deep vein thrombosis) and sepsis-induced coagulopathy. In vitro models, such as endothelial cell cultures or platelet-rich plasma (PRP) assays, are used to study its release kinetics. Clinical studies correlate its plasma levels with D-dimer or fibrin degradation products (FDPs) to assess hypercoagulability .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound measurements across different assay platforms?

- Methodological Answer : Discrepancies arise from antibody cross-reactivity (e.g., ELISA vs. RIA) or matrix effects in MS. To mitigate this:

- Validate assays using standardized reference materials (e.g., WHO fibrinogen standards).

- Perform spike-and-recovery experiments in plasma/serum.

- Cross-validate results with orthogonal methods (e.g., LC-MS/MS vs. immunoassays) .

Q. What experimental designs are optimal for studying the kinetic release of this compound during fibrin formation?

- Methodological Answer : Use stopped-flow spectroscopy or microfluidic devices to monitor real-time fibrinopeptide release. Thrombin activity can be modulated with inhibitors (e.g., hirudin) to isolate (Tyr0)-FP-A generation. Parallel measurements of fibrinopeptide B (FP-B) release and fibrin polymerization (via turbidity assays) provide complementary data .

Q. How do post-translational modifications (PTMs) of fibrinogen influence this compound generation?

- Methodological Answer : PTMs (e.g., phosphorylation, oxidation) alter thrombin cleavage efficiency. Strategies include:

- Purifying fibrinogen isoforms via affinity chromatography.

- Treating fibrinogen with modifying enzymes (e.g., kinases) pre-incubation.

- Quantifying PTM-specific (Tyr0)-FP-A using targeted proteomics (e.g., PRM-MS) .

Q. What statistical frameworks are suitable for analyzing this compound data in longitudinal coagulation studies?

- Methodological Answer : Use mixed-effects models to account for intra-subject variability. Time-series analysis (e.g., GEE or Cox regression) correlates (Tyr0)-FP-A levels with clinical outcomes. Bayesian hierarchical models improve inference in small sample sizes .

Data Contradiction and Validation

Q. How to resolve conflicting reports on this compound’s role in antibacterial activity?

- Methodological Answer : Earlier studies identified FP-A as antibacterial, but (Tyr0)-FP-A’s activity may differ. Perform:

- MIC/MBC assays against Gram-positive/negative bacteria.

- Compare with unmodified FP-A and synthetic analogs.

- Use fluorescence microscopy to assess bacterial membrane disruption .

Q. Why do this compound levels vary in sepsis vs. trauma-induced coagulopathy?

- Methodological Answer : Sepsis involves dysregulated thrombin generation and fibrinolysis. Experimental approaches:

- Stratify patient cohorts by ISTH criteria for sepsis-induced coagulopathy (SIC).

- Measure (Tyr0)-FP-A alongside inflammatory markers (e.g., IL-6, CRP).

- Use murine sepsis models (e.g., cecal ligation) to isolate coagulation pathways .

Methodological Resources

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.